
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide” is a synthetic organic compound that features both imidazole and triazole rings. These heterocyclic structures are often found in biologically active molecules, making this compound of interest in various fields such as medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Attachment of the Phenylethyl Group: This step might involve alkylation reactions to introduce the phenylethyl moiety.
Formation of the Triazole Ring: The triazole ring can be formed via azide-alkyne cycloaddition (click chemistry).
Coupling Reactions: Finally, the imidazole and triazole-containing intermediates can be coupled to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
“N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide” can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions could be used to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for “N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide” would depend on its specific biological target. Generally, compounds with imidazole and triazole rings can interact with enzymes or receptors, modulating their activity. The molecular targets might include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide: can be compared with other compounds containing imidazole and triazole rings, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and the potential for unique biological activity. Its dual presence of imidazole and triazole rings might confer distinct properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C17H20N6O |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
N-(2-imidazol-1-yl-1-phenylethyl)-4-(1,2,4-triazol-1-yl)butanamide |
InChI |
InChI=1S/C17H20N6O/c24-17(7-4-9-23-14-19-12-20-23)21-16(11-22-10-8-18-13-22)15-5-2-1-3-6-15/h1-3,5-6,8,10,12-14,16H,4,7,9,11H2,(H,21,24) |
Clave InChI |
AYMKHFVYNHJDLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CN2C=CN=C2)NC(=O)CCCN3C=NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


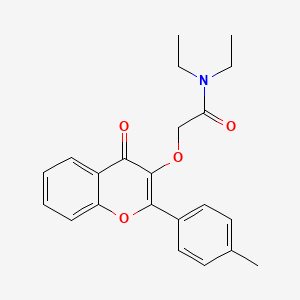

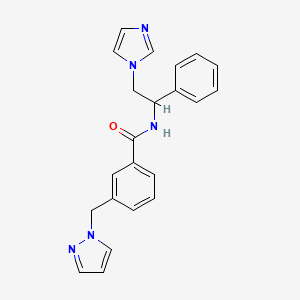

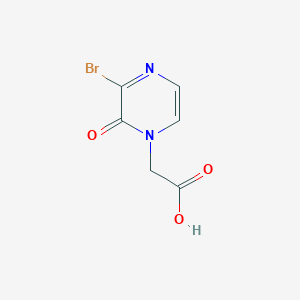


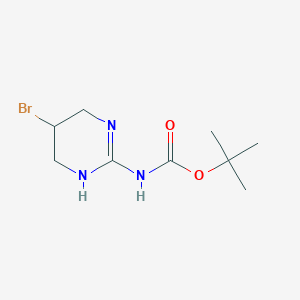

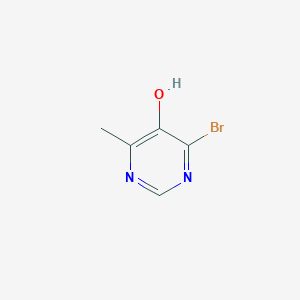
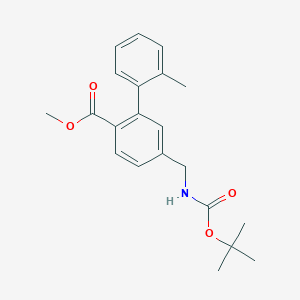
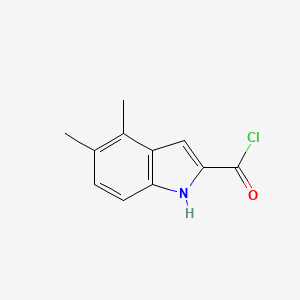
![4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B15246482.png)

